3-Descyano フェブキソスタット

説明

It is primarily used for the management of chronic hyperuricemia in patients with gout who have an inadequate response or intolerance to allopurinol . This compound is known for its ability to reduce serum uric acid levels by inhibiting the activity of xanthine oxidase, an enzyme responsible for the synthesis of uric acid .

科学的研究の応用

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying xanthine oxidase inhibition . In biology and medicine, it is used to investigate the mechanisms of hyperuricemia and gout, as well as potential treatments for these conditions . Additionally, this compound has industrial applications in the production of pharmaceuticals and other chemical products .

作用機序

Target of Action

The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .

Mode of Action

3-Descyano Febuxostat acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .

Pharmacokinetics

3-Descyano Febuxostat exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .

Result of Action

The action of 3-Descyano Febuxostat leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .

Action Environment

The action of 3-Descyano Febuxostat can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

生化学分析

Cellular Effects

The cellular effects of 3-Descyano Febuxostat are not well-studied. Febuxostat, a related compound, has been shown to have significant effects on cellular processes. For instance, Febuxostat has been found to slow the decline of estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) stages 3 and 4 and asymptomatic hyperuricemia

Molecular Mechanism

Febuxostat, a related compound, works by selectively inhibiting xanthine oxidase, resulting in reduced uric acid production

Dosage Effects in Animal Models

Febuxostat has been shown to have dose-dependent effects in animal models of metabolic syndrome

Metabolic Pathways

Febuxostat is known to undergo metabolism primarily via the cytochrome P450 enzyme system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves several steps. One common method starts with 4-hydroxy-3-nitrobenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the thiazole ring . The final step involves the conversion of a formyl group to a cyano group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves high-yield processes that ensure the purity and consistency of the final product. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the compound .

化学反応の分析

Types of Reactions: 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

類似化合物との比較

Similar Compounds: Similar compounds to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid include allopurinol, topiroxostat, and Y-700 . These compounds also inhibit xanthine oxidase and are used to manage hyperuricemia and gout .

Uniqueness: What sets 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid apart from these similar compounds is its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine metabolism . This selectivity reduces the risk of side effects and makes it a preferred choice for patients who cannot tolerate allopurinol .

生物活性

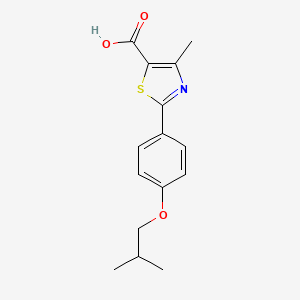

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a thiazole ring and an isobutoxyphenyl group, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is CHNOS. The compound features:

- A thiazole ring that enhances its reactivity and interaction with biological targets.

- An isobutoxy group that may influence its lipophilicity and membrane permeability.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in treating conditions like hyperuricemia, inflammation, and possibly cancer.

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly xanthine oxidase, which plays a crucial role in uric acid production. This inhibition can potentially benefit patients with gout or hyperuricemia .

- Receptor Interaction : The thiazole moiety can interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid:

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties by reducing pro-inflammatory cytokines in various cell lines .

- Antimicrobial Activity : Preliminary antimicrobial tests indicated that derivatives of thiazole compounds, including this one, showed varying degrees of activity against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Treatment of Hyperuricemia

In a clinical setting, the efficacy of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid was evaluated as a xanthine oxidase inhibitor. Patients with chronic gout were administered this compound, resulting in a significant reduction in serum uric acid levels compared to baseline measurements .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of related thiazole derivatives found that compounds similar to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL against various bacterial strains . This suggests potential for development as an antimicrobial agent.

Data Tables

特性

IUPAC Name |

4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKJCYASUIQELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170852 | |

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206550-99-3 | |

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。